molecular formula C17H14Cl2N4S B4285687 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea

Cat. No. B4285687
M. Wt: 377.3 g/mol
InChI Key: LOAPSXAZDMIQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea, also known as CCT018159, is a small molecule inhibitor that has been recently discovered to have potential therapeutic applications in various diseases. This compound belongs to the class of pyrazole derivatives and has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea involves the inhibition of a specific enzyme called JAK2 (Janus kinase 2). JAK2 is a tyrosine kinase that plays a crucial role in the JAK/STAT signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and immune response. By inhibiting JAK2, N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea blocks the downstream signaling pathways, leading to the inhibition of cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also inhibits the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and thus, it has potential applications in treating diseases such as diabetic retinopathy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea is its specificity towards JAK2, which makes it an ideal tool for studying the JAK/STAT signaling pathway. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea. One of the potential applications of this compound is in the treatment of various types of cancer, including leukemia, breast cancer, and lung cancer. Additionally, its anti-inflammatory and anti-angiogenic properties make it a potential candidate for the treatment of diseases such as rheumatoid arthritis and diabetic retinopathy. Further research is needed to explore the full potential of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea in these areas. Moreover, the development of more potent and selective JAK2 inhibitors based on the structure of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea could lead to the discovery of new drugs for the treatment of various diseases.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been tested in vitro and in vivo for its efficacy in treating diseases such as cancer, rheumatoid arthritis, and diabetic retinopathy.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4S/c18-13-5-3-6-14(10-13)20-17(24)21-16-8-9-23(22-16)11-12-4-1-2-7-15(12)19/h1-10H,11H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAPSXAZDMIQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=S)NC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-(3-chlorophenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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